Synthetic Utility: Enabling VEGFR-2 Inhibitor Synthesis
1-Chloro-4-phenylphthalazine is a critical intermediate for synthesizing N-substituted-4-phenylphthalazin-1-amine derivatives, a scaffold that has produced potent VEGFR-2 inhibitors. While the compound itself is not the active agent, its use as a precursor enables the generation of derivatives with IC50 values against VEGFR-2 in the nanomolar range [1]. For example, derivatives synthesized from related chloro-phthalazine intermediates have shown VEGFR-2 IC50 values as low as 0.148 μM [2]. The key differentiation is that 4-phenylphthalazin-1(2H)-one cannot be directly substituted for this purpose, as it lacks the reactive chlorine leaving group required for nucleophilic aromatic substitution to install the amine functionality [1].
| Evidence Dimension | Synthetic Utility for VEGFR-2 Inhibitor Synthesis |
|---|---|
| Target Compound Data | Essential precursor for 1-amino-4-phenylphthalazine derivatives. |
| Comparator Or Baseline | 4-phenylphthalazin-1(2H)-one (the precursor to the target compound) is unsuitable for direct amination. |
| Quantified Difference | Qualitative: Enables vs. prevents synthesis. |
| Conditions | Synthetic organic chemistry; VEGFR-2 inhibitor development program. |
Why This Matters
For procurement in a medicinal chemistry program, 1-Chloro-4-phenylphthalazine is a non-substitutable building block for accessing a validated class of kinase inhibitors, directly impacting project timelines and synthetic feasibility.
- [1] H. H. Bayoumi, M.-K. Ibrahim, M. A. Dahab, et al., 'N‐Substituted‐4‐phenylphthalazin‐1‐amine‐derived VEGFR‐2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies,' Archiv der Pharmazie, vol. 354, no. 2, p. e2000219, 2021. doi: 10.1002/ardp.202000219. View Source
- [2] H. H. Bayoumi, M.-K. Ibrahim, M. A. Dahab, et al., 'Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation,' RSC Advances, vol. 14, no. 19, pp. 13027-13043, 2024. doi: 10.1039/d4ra03459g. View Source
